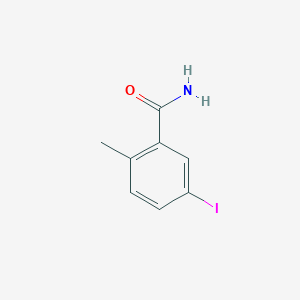

5-Iodo-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

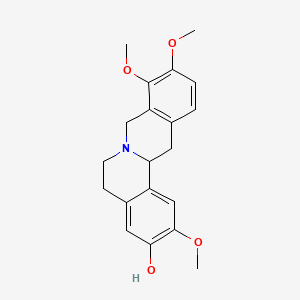

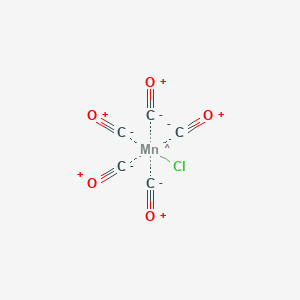

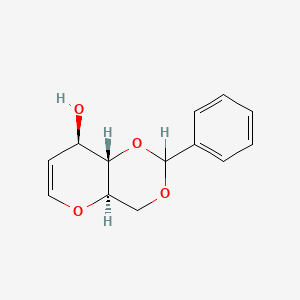

5-Iodo-2-methylbenzamide is a chemical compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methylbenzamide consists of an iodine atom attached to the benzene ring at the 5th position and a methyl group at the 2nd position . The benzamide group is attached to the benzene ring .科学的研究の応用

5-Iodo-2-methylbenzamide derivatives have been investigated for their affinity and selectivity in neuropharmacological studies. For example, a study on the iodobenzamide neuroleptic analogue (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-5-iodo-6-methoxybenzamide (5-IBZM) showed that it had 100-fold lower affinity than its isomer IBZM, a compound used for imaging D2 receptors in vivo (Baldwin et al., 2003).

5-Iodo-2-methylbenzamide analogues have been utilized in the synthesis of radioligands for studying the distribution of dopamine D-2 receptors in the brain. The preparation of such compounds involves radioiodination processes, which are crucial for imaging studies in neuroscience (Paulis & Smith, 1991).

The compound has been used in clinical development of antipsychotic drugs. For instance, the 5-HT2A occupancy of SB-773812 was assessed using a compound structurally related to 5-Iodo-2-methylbenzamide, demonstrating brain penetration and binding to target receptors, which is critical in dose selection for phase II trials (Catafau et al., 2011).

Research has also been conducted on the use of 5-Iodo-2-methylbenzamide derivatives in radiolabeling ligands for serotonin-5HT2-receptors. Such ligands are significant in γ-emission tomography, providing insights into the functioning of the serotonin system in various neurological conditions (Mertens et al., 1994).

特性

IUPAC Name |

5-iodo-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBNHOCCYCOLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylbenzamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)